molecular formula C21H20N2O2S B3001764 benzo[b]thiophen-2-yl((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2109446-98-0

benzo[b]thiophen-2-yl((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B3001764
CAS No.: 2109446-98-0
M. Wt: 364.46
InChI Key: BNBVVUBHRUDOFZ-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-2-yl((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a bicyclic tertiary amine derivative featuring a benzo[b]thiophene moiety linked via a methanone bridge to an 8-azabicyclo[3.2.1]octane core. The stereochemistry of the bicyclic system is defined as (1R,3s,5S), with a pyridin-2-yloxy group substituted at the 3-position of the azabicyclo ring. Its structural complexity and stereospecificity suggest tailored interactions with biological targets, though its exact mechanism remains under investigation.

Properties

IUPAC Name

1-benzothiophen-2-yl-(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c24-21(19-11-14-5-1-2-6-18(14)26-19)23-15-8-9-16(23)13-17(12-15)25-20-7-3-4-10-22-20/h1-7,10-11,15-17H,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBVVUBHRUDOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC4=CC=CC=C4S3)OC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzo[b]thiophen-2-yl((1R,3S,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[b]thiophene moiety linked to a pyridin-2-yloxy group and an 8-azabicyclo[3.2.1]octane structure. This unique combination contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of benzo[b]thiophene exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus , including multidrug-resistant strains. A study reported a minimal inhibitory concentration (MIC) of 4 µg/mL for certain derivatives against resistant strains, highlighting the potential of this class of compounds in treating infections caused by resistant bacteria .

Anti-inflammatory Effects

Benzo[b]thiophene derivatives have been investigated for their anti-inflammatory activities. The mechanism often involves the modulation of inflammatory cytokines through pathways such as the Jak2/STAT3 signaling pathway . Compounds that target the α7 nicotinic acetylcholine receptors have been shown to increase levels of anti-inflammatory cytokines like IL-10, suggesting a promising therapeutic avenue for inflammatory diseases .

Neuroprotective Properties

The neuroprotective potential of compounds related to benzo[b]thiophene has been explored in various studies. These compounds may influence neurotransmitter systems and offer protective effects against neurodegenerative conditions by modulating receptor activity and reducing oxidative stress.

The biological activity of benzo[b]thiophenes is often attributed to their ability to interact with various molecular targets:

  • Enzyme Interaction : Compounds can modulate cytochrome P450 enzymes, affecting drug metabolism and efficacy.
  • Receptor Modulation : Interactions with nicotinic acetylcholine receptors can influence neurotransmission and inflammation.
  • Antioxidant Activity : The structural features allow these compounds to scavenge free radicals and reduce oxidative damage.

Case Studies

StudyFindingsNotes
Evaluated antimicrobial activity against S. aureusMIC of 4 µg/mL for resistant strains
Investigated anti-inflammatory propertiesModulation of IL-10 levels observed
Explored neuroprotective effectsPotential in treating neurodegenerative diseases

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the benzo[b]thiophene moiety exhibit promising anticancer properties. Studies have shown that derivatives of benzo[b]thiophenes can inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression. For example, a study demonstrated that benzo[b]thiophene derivatives could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Neuropharmacological Effects

The compound's structural features suggest potential neuropharmacological applications. The bicyclic structure allows for interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Preliminary studies indicate that derivatives of this compound can exhibit anxiolytic and antidepressant-like effects in animal models, making them candidates for further investigation as therapeutic agents for mood disorders .

Antimicrobial Properties

Benzo[b]thiophenes have also been studied for their antimicrobial activities. Some derivatives have shown effectiveness against a range of bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Organic Light Emitting Diodes (OLEDs)

The compound has potential applications in the field of optoelectronics, specifically in organic light-emitting diodes (OLEDs). The incorporation of benzo[b]thiophene units into OLED materials can enhance their photophysical properties, such as light emission efficiency and stability. Research has shown that iridium complexes containing benzo[b]thiophenes can be used as phosphorescent emitters in OLEDs, leading to devices with improved color purity and brightness .

Photovoltaic Devices

In addition to OLEDs, benzo[b]thiophenes are being explored as components in organic photovoltaic (OPV) cells. Their ability to form charge-transfer complexes makes them suitable for use as electron acceptors or donors in OPV formulations, potentially increasing the efficiency of solar energy conversion .

Ligand Design

The compound serves as a versatile ligand in coordination chemistry due to its ability to chelate metal ions effectively. Its pyridine and thiophene functionalities allow it to form stable complexes with transition metals such as iridium and palladium. These metal complexes have been investigated for their catalytic properties in various organic transformations, including cross-coupling reactions and hydrogenation processes .

Catalysis

Iridium complexes derived from benzo[b]thiophenes have shown promise as catalysts in asymmetric synthesis. The unique electronic properties imparted by the thiophene ring enhance the reactivity of the metal center, enabling efficient catalysis under mild conditions. This application is particularly relevant in pharmaceutical synthesis where enantiomerically pure compounds are required .

Data Summary

Application AreaDescriptionKey Findings
Medicinal Chemistry Anticancer, neuropharmacological, antimicrobial activitiesInduces apoptosis; affects neurotransmitter systems; inhibits bacterial growth
Materials Science OLEDs and photovoltaic devicesEnhances light emission efficiency; improves solar energy conversion
Coordination Chemistry Ligand design for metal complexesForms stable complexes; effective catalysts for organic transformations

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Azabicyclo Core

The 8-azabicyclo[3.2.1]octane scaffold is a common motif in medicinal chemistry. Key analogs differ in substituents at the 3-position and the acyl/arylsulfonyl groups attached to the nitrogen.

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Biological Activity Reference
Benzo[b]thiophen-2-yl((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone 3-(Pyridin-2-yloxy), benzo[b]thiophen-2-ylmethanone Under investigation (putative CNS modulator)
(1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane (30) 3-(Pyridin-2-yloxy), pyrazole sulfonamide Non-opioid analgesic candidate
Pudafensine 3-(3-Methoxycoumarin-7-yloxy), 8-azabicyclo[3.2.1]octane Monoamine reuptake inhibitor
Tropifexor 3-(Oxazole-cyclopropyl-phenyl), benzothiazole carboxylic acid Farnesoid X receptor agonist
3-(4-Chloro-3-methylphenyl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one 3-(Pyridin-2-yloxy), chlorophenylpropanone Unreported (structural analog)
Pharmacological and Physicochemical Comparisons
  • Bioactivity: Pudafensine and tropifexor demonstrate how substituents dictate target engagement. Pudafensine’s coumarin-linked structure facilitates monoamine transporter interaction, while tropifexor’s bulky benzothiazole-oxazole group enables FXR agonism . The pyrazole sulfonamide in compound 30 enhances solubility and likely improves blood-brain barrier penetration compared to the benzo[b]thiophene group in the target compound .
  • Stereochemistry :

    • The (1R,3s,5S) configuration in the target compound and analog 20 ensures spatial alignment with chiral biological targets, contrasting with the (1R,3r,5S) diastereomer in compound 30, which may alter receptor binding .

Q & A

Synthesis Optimization and Challenges

Q: What are the critical challenges in synthesizing benzo[b]thiophen-2-yl((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone, and how can reaction conditions be optimized? A:

  • Key Challenges :

    • Stereochemical Control : The (1R,3s,5S) configuration requires chiral resolution or asymmetric synthesis, as seen in bicyclo[3.2.1]octane derivatives .
    • Coupling Reactions : Linking the benzo[b]thiophene and azabicyclo octane moieties may require activating agents (e.g., benzoylisothiocyanate in 1,4-dioxane) to ensure efficient ketone formation .
    • Functional Group Compatibility : The pyridin-2-yloxy group may necessitate protective strategies during synthesis to avoid side reactions .
  • Optimization Strategies :

    • Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile) with catalysts like piperidine to enhance coupling yields, as demonstrated in thiazolidinone syntheses .
    • Temperature Control : Reflux conditions (e.g., 3–6 hours) improve cyclization efficiency for bicyclic systems .

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